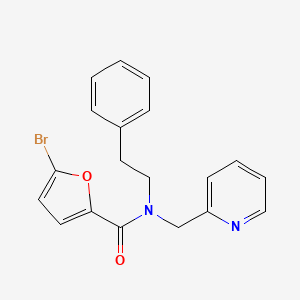

![molecular formula C18H23N5 B2422392 N'-(2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)-N,N-二甲基乙烷-1,2-二胺 CAS No. 849912-56-7](/img/structure/B2422392.png)

N'-(2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)-N,N-二甲基乙烷-1,2-二胺

货号 B2422392

CAS 编号:

849912-56-7

分子量: 309.417

InChI 键: WERQTMMVUGLYEW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

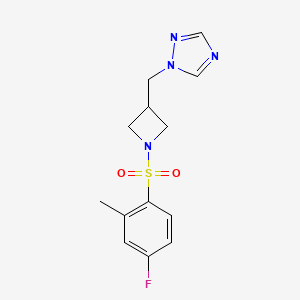

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the N-heterocyclic core has been synthesized from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .Molecular Structure Analysis

The molecular formula of the compound is C19H25N5 . It has a complex structure with multiple rings, including a pyrazole ring bound to a phenyl group .科学研究应用

- Researchers have investigated the binding interactions of F3305-0018 with specific target molecules. For instance, in a study, F3305-0018 was docked with Ampicillin-CTX-M-15, revealing favorable binding interactions with targeted amino acids. The best binding score observed was −5.26 kcal/mol .

- F3305-0018 exhibits intriguing photochromic behavior. It changes color upon irradiation with UV light, transitioning from colorless to pink. The absorption maxima occur at 548 nm in hexane .

- The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Single crystal XRD analysis confirmed its structure .

- Derivatives of F3305-0018 have been tested for various biological effects, including analgesic, anti-inflammatory, and anticancer activities. These investigations highlight its potential therapeutic applications .

- F3305-0018 serves as a building block for synthesizing other heterocyclic compounds. Its pentacyclic structure, containing two nitrogen atoms and a carbonyl moiety, contributes to its versatility .

- Although not directly related to F3305-0018, indole derivatives share some similarities. For example, indole-3-acetic acid, produced from tryptophan degradation in plants, has diverse pharmacological activities .

Molecular Docking Studies

Photochromic Properties

Synthesis and Characterization

Biological Activity

Heterocyclic Chemistry

Indole Derivatives

属性

IUPAC Name |

N-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5/c1-13-12-16(19-10-11-22(3)4)23-18(20-13)17(14(2)21-23)15-8-6-5-7-9-15/h5-9,12,19H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERQTMMVUGLYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

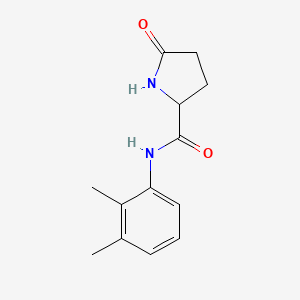

N-(2,3-dimethylphenyl)-5-oxoprolinamide

1048971-77-2

![2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2422311.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2422312.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)

![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)